molecular formula C17H17ClN2O2S B5547715 N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5547715
M. Wt: 348.8 g/mol
InChI Key: HBHRYZBFDFNVLP-UHFFFAOYSA-N
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Description

The compound is a derivative of cyclopenta[b]thiophene, a structure of interest due to its potential for various biological activities. The specific focus on this derivative underscores the ongoing research in synthesizing novel compounds for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopenta[b]thiophene derivatives typically involves the application of the Gewald reaction, a multi-component reaction that allows for the incorporation of various functional groups into the thiophene ring system. For instance, a study highlighted the synthesis of similar compounds by utilizing Gewald reaction conditions, demonstrating the flexibility and efficiency of this synthetic route (Kumar, Anupama, & Khan, 2008).

Molecular Structure Analysis

The molecular structure of cyclopenta[b]thiophene derivatives has been explored through various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the planar nature of the thiophene ring and provide detailed insights into the spatial arrangement of substituents, crucial for understanding the compound's reactivity and interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Reactions and Properties

Cyclopenta[b]thiophene derivatives undergo a variety of chemical reactions, including condensation reactions to form Schiff bases, which further expand their applicability in synthesizing biologically active molecules. These reactions are often catalyzed by acids or bases and can be carried out under solvent-free conditions, highlighting the compounds' versatile reactivity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

One significant area of research has been the exploration of derivatives of this compound for anti-inflammatory and antioxidant properties. A study by Kumar, Anupama, and Khan (2008) focused on synthesizing acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide using the Gewald reaction. These derivatives exhibited in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively, highlighting the compound's potential in developing new therapeutic agents (K. P. Kumar, K. Anupama, K. A. Khan, 2008).

Antimicrobial Activities

Another avenue of research has been the antimicrobial activity of new chemical derivatives. Akbari et al. (2008) synthesized derivatives of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, showing significant inhibition against bacterial and fungal growth. This suggests the compound's derivatives could serve as bases for developing new antimicrobial agents, offering potential alternatives in the fight against resistant microbial strains (J. Akbari et al., 2008).

Spectroscopic Studies and Molecular Interaction

The compound's interaction with solvents and its spectroscopic properties have also been examined. Patil et al. (2011) studied the absorption and fluorescence spectra of derivatives of this compound in various solvents, revealing insights into their ground and excited state dipole moments. Such studies are crucial for understanding the photophysical properties of these compounds, which could have implications in fields such as molecular electronics and sensor design (N. R. Patil et al., 2011).

Synthesis and Biological Activities

Furthermore, research into the synthesis of thiophene derivatives and their potential as antibiotics and antibacterial drugs has been conducted. Ahmed (2007) reported on the synthesis of pyrimidinone derivatives from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which were studied for their antibiotic properties against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(12-7-4-8-13(12)23-17)16(22)19-11-6-3-5-10(18)9-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHRYZBFDFNVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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